4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol
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Overview
Description
4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,2,3]triazine core fused with a phenyl group and an aminoethylphenol moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect .
Result of Action
The compound’s action results in significant anti-proliferative activity. Specifically, it has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 .
Preparation Methods
The synthesis of 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide . This reaction produces a mixture of products, including 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride and other chlorinated derivatives . Further reactions with appropriate reagents lead to the formation of the desired compound.
Chemical Reactions Analysis
4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in various biological studies to understand its interaction with different biological targets and pathways.
Comparison with Similar Compounds
4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused heterocyclic structure and are studied for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-15-8-6-13(7-9-15)10-11-19-17-16-12-20-24(18(16)22-23-21-17)14-4-2-1-3-5-14/h1-9,12,25H,10-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPSTMHBMBZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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